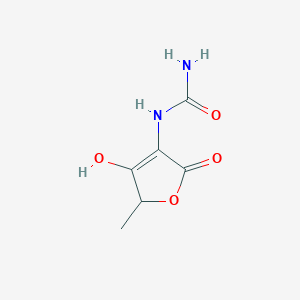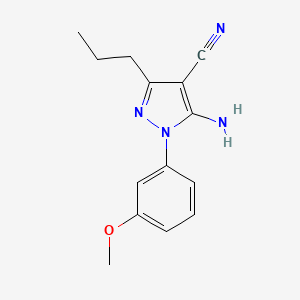
1-Naphthalenecarbonitrile, 6-bromo-4-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile is an organic compound that belongs to the class of naphthonitriles This compound is characterized by the presence of a bromine atom at the 6th position, a pyrrolidinyl group at the 4th position, and a nitrile group at the 1st position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: The introduction of a bromine atom at the 6th position of the naphthalene ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Nitrilation: The introduction of a nitrile group at the 1st position. This can be done using a cyanation reaction with reagents like copper(I) cyanide.
Pyrrolidinylation: The introduction of a pyrrolidinyl group at the 4th position. This can be achieved through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
化学反応の分析
Types of Reactions
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthonitriles, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
6-Bromo-4-(pyrrolidin-1-yl)quinazoline: Similar structure but with a quinazoline core instead of a naphthalene core.
6-Bromo-4-(pyrrolidin-1-yl)isoquinoline: Similar structure but with an isoquinoline core.
6-Bromo-4-(pyrrolidin-1-yl)benzene: Similar structure but with a benzene core.
Uniqueness
6-Bromo-4-(pyrrolidin-1-yl)-1-naphthonitrile is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it valuable for specific applications in research and industry.
特性
CAS番号 |
870966-71-5 |
|---|---|
分子式 |
C15H13BrN2 |
分子量 |
301.18 g/mol |
IUPAC名 |
6-bromo-4-pyrrolidin-1-ylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H13BrN2/c16-12-4-5-13-11(10-17)3-6-15(14(13)9-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2 |
InChIキー |
SJOUXZKESVYZAN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C3C=C(C=CC3=C(C=C2)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)

![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)

![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)

![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)




![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
